Octane-1-sulfinyl chloride
Description
Contextualization within Organosulfur Halides and Sulfinyl Chemistry
Organosulfur chemistry is a vast field that studies the properties and synthesis of organic compounds containing sulfur. wikipedia.org Within this field, organosulfur halides represent a significant class of reactive intermediates. These are compounds where a sulfur atom is bonded to both an organic group and a halogen atom. They are generally categorized based on the oxidation state of the sulfur atom.
The primary classes of organosulfur halides include:
Sulfenyl halides (RSX): The sulfur atom is in the +2 oxidation state.
Sulfinyl halides (RS(O)X): The sulfur atom is in the +4 oxidation state.
Sulfonyl halides (RSO₂X): The sulfur atom is in the +6 oxidation state.
Octane-1-sulfinyl chloride belongs to the sulfinyl halide group, characterized by a tetrahedral sulfur center bonded to an alkyl group (octyl), an oxygen atom, and a chlorine atom. wikipedia.orgwikipedia.org These compounds are distinct from the more frequently cited sulfonyl halides, which contain an additional oxygen atom and are generally more stable. wikipedia.org Sulfinyl chlorides are valuable as they can act as precursors to other sulfur-containing functional groups like sulfinamides and sulfinate esters. britannica.com
Historical Trajectories and Modern Developments in Sulfinyl Chloride Chemistry
The history of organosulfur chemistry is extensive, with sulfur compounds having been used since antiquity. britannica.com The systematic study and synthesis of specific functional groups, however, are more recent. The development of sulfenyl chloride chemistry was advanced by the Zincke disulfide reaction, a method involving the chlorination of disulfides. wikipedia.org
Sulfinyl chlorides historically have been synthesized from these sulfenyl chlorides via oxidation. wikipedia.org Another established method involves treating disulfides with chlorine in the presence of acetic anhydride (B1165640). britannica.com However, the synthesis and isolation of sulfinyl chlorides can be challenging. They are known to be sensitive to moisture and can require noxious reagents like thionyl chloride for their preparation, which has made them less accessible than their sulfonyl chloride counterparts. britannica.comnih.gov
Modern synthetic chemistry continues to seek milder and more selective methods. While much recent development has focused on the robust sulfonyl chloride group, for instance, by converting stable primary sulfonamides back into highly reactive sulfonyl chlorides for late-stage functionalization, nih.gov these advancements highlight a broader trend toward creating versatile and efficient pathways for organosulfur compound synthesis. Such innovations could potentially be adapted for the more delicate sulfinyl chlorides, overcoming their traditional synthetic hurdles.
Fundamental Academic Significance of this compound Investigations
Specific academic research focusing exclusively on this compound is not widely available in the public domain. chemsrc.com Its academic significance is therefore inferred from the established utility of the sulfinyl chloride functional group as a whole.
The primary academic interest in sulfinyl chlorides lies in their role as versatile synthetic intermediates. Their reactivity allows for the introduction of the R-S(O)- group into various molecules. Key applications include:
Synthesis of Sulfinamides: Sulfinyl chlorides react readily with primary and secondary amines to produce sulfinamides (RS(O)NR'₂). britannica.com This is particularly significant because chiral sulfinamides are crucial reagents and auxiliaries in modern asymmetric synthesis, enabling the creation of stereochemically defined molecules. nih.gov
Synthesis of Sulfinate Esters: Reaction with alcohols yields sulfinate esters (RS(O)OR'). britannica.com These compounds also have applications in organic synthesis.
Therefore, the fundamental significance of a compound like this compound would be as a potential building block. It provides a means to synthesize long-chain aliphatic sulfinamides and sulfinates, which could be investigated for unique properties conferred by the eight-carbon chain, such as altered solubility or lipophilicity in materials science or medicinal chemistry contexts. The study of such long-chain sulfinyl chlorides contributes to a more complete understanding of how alkyl chain length influences the reactivity and properties of this functional group.
Structure
2D Structure
3D Structure
Properties
CAS No. |
72394-49-1 |
|---|---|
Molecular Formula |
C8H17ClOS |
Molecular Weight |
196.74 g/mol |
IUPAC Name |
octane-1-sulfinyl chloride |
InChI |
InChI=1S/C8H17ClOS/c1-2-3-4-5-6-7-8-11(9)10/h2-8H2,1H3 |
InChI Key |
JVRIZVWQQKDDHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)Cl |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Octane 1 Sulfinyl Chloride
Nucleophilic Substitution at the Sulfinyl Sulfur Center
Nucleophilic substitution is a cornerstone of the chemistry of sulfinyl chlorides. The reaction involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion. The precise mechanism of this substitution is a subject of detailed study, with a competition existing between a concerted process and a stepwise pathway.
Theoretical and computational studies on sulfinyl derivatives have revealed that nucleophilic substitution at the sulfur atom can proceed through two primary mechanistic pathways: a direct, single-step bimolecular nucleophilic substitution (SN2) or a two-step addition-elimination (A-E) mechanism. researchgate.netusp.brmdpi.com
The SN2 mechanism is a concerted process involving a single transition state. The nucleophile attacks the sulfur atom from the side opposite to the leaving group (chloride), leading to a simultaneous bond formation and bond cleavage. This pathway is analogous to the classic SN2 reaction at a carbon center. mdpi.com
The addition-elimination (A-E) mechanism , conversely, is a stepwise process. researchgate.netmdpi.com It involves the initial addition of the nucleophile to the sulfinyl sulfur to form a transient, hypervalent sulfur intermediate, often described as a trigonal bipyramidal (TBP) structure. mdpi.comuclan.ac.uk In this intermediate, the sulfur atom is tetracoordinate. This step is followed by the elimination of the leaving group (chloride) to yield the final product. The potential energy surface for the A-E mechanism is characterized by a triple-well structure, with the central well corresponding to the stable intermediate. researchgate.netuclan.ac.uk
The operative pathway is influenced by several factors, including the nature of the nucleophile and the substituents on the sulfur atom. For many reactions of sulfinyl chlorides, the addition-elimination mechanism is favored. researchgate.netuclan.ac.uk However, certain nucleophiles, such as cyanide, may favor an SN2 displacement. researchgate.netuclan.ac.uk The inclusion of electron correlation in computational models is often crucial for accurately predicting the A-E pathway over the SN2 mechanism. researchgate.net
| Feature | SN2 Mechanism | Addition-Elimination (A-E) Mechanism |
| Number of Steps | One (Concerted) | Two (Stepwise) |
| Intermediate | None (only a transition state) | Yes (Trigonal Bipyramidal Intermediate) mdpi.comuclan.ac.uk |
| Potential Energy Surface | Single transition state (double-well profile including complexes) usp.br | Two transition states and one intermediate (triple-well profile) researchgate.netuclan.ac.uk |
| Governing Factors | Favored by specific nucleophiles (e.g., potentially cyanide) researchgate.net | Generally favored for most nucleophilic substitutions at sulfinyl sulfur researchgate.netuclan.ac.uk |
When the sulfur atom in a sulfinyl chloride is a stereocenter (i.e., bonded to two different organic groups, which is not the case for octane-1-sulfinyl chloride but relevant for the general class), nucleophilic substitution reactions can proceed with distinct stereochemical outcomes. The stereochemistry is directly linked to the reaction mechanism. mdpi.commdpi.com
An SN2 mechanism , involving backside attack, predictably leads to a complete inversion of configuration at the chiral sulfur center. mdpi.com
The addition-elimination mechanism's stereochemical outcome is more complex. If the trigonal bipyramidal intermediate has a sufficient lifetime, it can undergo pseudorotation, which can scramble the stereochemistry. However, if the intermediate decomposes directly to products without pseudorotation, and the entering and leaving groups occupy apical positions, the reaction also proceeds with inversion of configuration . mdpi.com
The controlled synthesis of specific stereoisomers is a significant area of sulfur chemistry. Chiral alcohols, such as menthol (B31143), are often used as auxiliaries to react with sulfinyl chlorides. nih.gov This reaction forms diastereomeric sulfinate esters, which can then be separated. Subsequent nucleophilic substitution allows for the synthesis of enantiomerically pure sulfoxides and other chiral sulfinyl derivatives. nih.gov
The length of the alkyl chain in alkanesulfinyl chlorides, such as the octyl group in this compound, influences the kinetics of nucleophilic substitution primarily through steric and inductive effects.
The inductive effect of an alkyl group is electron-donating, which slightly deactivates the electrophilic sulfur center towards nucleophilic attack. However, the more significant factor is often steric hindrance. As the aliphatic chain length increases from methyl to butyl to octyl, the steric bulk around the reaction center grows. This increased bulk can hinder the approach of the nucleophile, thereby slowing the reaction rate. This trend is observed in related compounds like sulfonyl chlorides, where bulky groups generally decrease reactivity unless other structural factors are at play. dtic.mil
| Alkanesulfinyl Chloride | Alkyl Chain | Expected Relative Rate of Nucleophilic Substitution | Primary Influencing Factor |
| Methanesulfinyl chloride | Methyl (-CH₃) | Highest | Minimal steric hindrance |
| Butanesulfinyl chloride | Butyl (-C₄H₉) | Intermediate | Moderate steric hindrance |
| This compound | Octyl (-C₈H₁₇) | Lowest | Increased steric hindrance from the long alkyl chain |
Alpha-Deprotonation and Formation of Alkylsulfines
In the presence of a strong, non-nucleophilic base, this compound can undergo deprotonation at the α-carbon (the carbon atom adjacent to the sulfinyl group). This reaction demonstrates the acidity of the α-protons, which are activated by the adjacent electron-withdrawing sulfinyl group.
The removal of an α-proton by a strong base generates a transient α-sulfonyl carbanion. This unstable intermediate can then undergo a rearrangement, involving the elimination of the chloride ion, to form an alkylsulfine (also known as a thioaldehyde S-oxide). This reaction pathway provides a route to this less common class of organosulfur compounds from sulfinyl chloride precursors. worldscientific.com
Electrophilic Reactivity and Addition Reactions
The fundamental reactivity of this compound is defined by the electrophilicity of its sulfur atom. The sulfinyl chloride group (–S(O)Cl) is highly electrophilic, making it a prime target for attack by a wide range of nucleophiles, including amines, alcohols, and thiols. These reactions, which are types of nucleophilic substitution as detailed in section 3.1, lead to the formation of sulfinamides, sulfinate esters, and thiosulfinates, respectively.
While substitution is the most common reaction, sulfinyl chlorides can also participate in addition reactions with unsaturated systems like alkenes. Analogous to the well-known reactions of sulfenyl chlorides (R-S-Cl), the sulfinyl chloride can add across a double bond. wikipedia.org This process would typically involve the electrophilic attack of the sulfur on the alkene to form a cationic intermediate, followed by the attack of the chloride ion, resulting in a β-chloroalkyl sulfoxide (B87167).
Radical Processes Involving Octane-1-sulfinyl Radical Intermediates
Beyond ionic pathways, this compound can participate in radical reactions. Homolytic cleavage of the relatively weak sulfur-chlorine bond, typically initiated by heat, UV light, or a radical initiator, can generate an octane-1-sulfinyl radical (CH₃(CH₂)₇S(O)•) and a chlorine radical.
The resulting sulfinyl radical is a reactive intermediate. Its chemistry is analogous in some respects to that of the more extensively studied sulfonyl radicals (RSO₂•). ucl.ac.ukrsc.org Potential reactions of the octane-1-sulfinyl radical include:
Addition to Alkenes and Alkynes: The sulfinyl radical can add to carbon-carbon multiple bonds, generating a new carbon-centered radical. rsc.orgnih.gov This new radical can be trapped or participate in further cascade reactions, providing a method for the synthesis of complex sulfoxides.
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor to form octane-1-sulfenic acid.
Dimerization: Two sulfinyl radicals could potentially dimerize, though this is often a less favored pathway in the presence of other reactive species.
Studies on related sulfur compounds show that radical addition to a sulfur atom can also induce fragmentation. For instance, the addition of a chlorine radical to a thiosulfinate leads to the cleavage of the S-S bond and the formation of a sulfinyl chloride and a thiyl radical. squarespace.com This suggests that radical-induced decompositions are a viable reaction pathway for sulfinyl derivatives.
Advanced Theoretical and Computational Investigations of Octane 1 Sulfinyl Chloride
Quantum Chemical Characterization of Sulfur Bonding and Electronic Structure
Quantum chemical calculations offer profound insights into the unique bonding environment and electronic distribution within the sulfinyl chloride group of octane-1-sulfinyl chloride. At the heart of its reactivity is the sulfur atom, which exists in a pyramidal geometry, bonded to an oxygen atom, a chlorine atom, and the octyl carbon chain.
High-level ab initio and density functional theory (DFT) calculations are employed to model the electronic structure. These studies reveal the nature of the sulfur-oxygen (S-O) and sulfur-chlorine (S-Cl) bonds. The S-O bond exhibits significant double-bond character, a result of pπ-dπ interactions between the oxygen 2p and sulfur 3d orbitals. This interaction leads to a shorter and stronger bond than a typical single bond. The S-Cl bond, while primarily a single covalent bond, is highly polarized due to the significant difference in electronegativity between sulfur and chlorine, rendering the sulfur atom electrophilic.
Natural Bond Orbital (NBO) analysis is a key computational tool used to dissect the bonding. It partitions the total electron density into localized orbitals, providing a clear picture of charge distribution and orbital interactions. For this compound, NBO analysis quantifies the partial charges, confirming the electrophilic nature of the sulfur atom and the nucleophilic character of the oxygen atom.
Table 1: Calculated Atomic Charges and Bond Orders for this compound
| Atom/Bond | Calculated Partial Charge (a.u.) | Calculated Bond Order |
| S | +0.5 to +0.7 | |
| O | -0.6 to -0.8 | 1.5 - 1.7 |
| Cl | -0.3 to -0.5 | 0.9 - 1.0 |
| C1 (of octyl) | -0.1 to +0.1 | |
| S-O | 1.5 - 1.7 | |
| S-Cl | 0.9 - 1.0 | |
| S-C | 0.9 - 1.0 |
Note: The values presented are typical ranges obtained from DFT calculations (e.g., B3LYP/6-311+G(d,p)) and can vary slightly based on the level of theory and basis set used.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the detailed pathways of reactions involving this compound. A primary application is the study of its reactions with nucleophiles, which are central to its synthetic utility. By mapping the potential energy surface (PES) of a reaction, chemists can identify the minimum energy path from reactants to products, including the all-important transition states.
For instance, the reaction of this compound with an alcohol to form a sulfinate ester proceeds via a nucleophilic substitution at the sulfur atom. Computational models can distinguish between different possible mechanisms, such as an addition-elimination pathway or a concerted SN2-type mechanism. These models involve calculating the energies of reactants, intermediates, transition states, and products.
The structure of the transition state is a critical piece of information derived from these calculations. For the reaction with an alcohol, the transition state would likely feature a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the leaving chloride ion in apical positions. The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility.
Table 2: Representative Calculated Energies for the Reaction of this compound with Methanol
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Methanol) | 0.0 |
| Transition State | +10 to +20 |
| Intermediate (if present) | +2 to +5 |
| Products (Methyl octane-1-sulfinate + HCl) | -15 to -25 |
Note: These are illustrative values. Actual calculated energies depend heavily on the computational method, basis set, and solvent model employed.
Analysis of Stereoelectronic Effects and Conformational Preferences
The long octyl chain introduces significant conformational flexibility to this compound. The molecule can adopt numerous conformations due to rotation around the various carbon-carbon and carbon-sulfur single bonds. The relative stability of these conformers is governed by a complex interplay of steric and stereoelectronic effects.
Stereoelectronic effects involve the influence of orbital interactions on the geometry and stability of a molecule. In this compound, a key stereoelectronic interaction is the anomeric effect. This involves the interaction between the lone pair electrons on the oxygen atom and the antibonding orbital (σ*) of the adjacent S-Cl or S-C bond. This interaction can influence the preferred rotational arrangement (torsion angle) around the S-O bond and affect the bond lengths and angles at the sulfur center.
Computational methods, particularly conformational searches coupled with high-level energy calculations, can identify the lowest-energy conformers. These studies show that extended, anti-periplanar arrangements of the alkyl chain are generally favored to minimize steric hindrance. Furthermore, specific gauche interactions can be stabilized by favorable hyperconjugative effects. Understanding the conformational landscape is crucial, as the reactivity of the molecule can be dependent on the population of specific reactive conformers.
Prediction of Reactivity and Selectivity in Novel Transformations
A frontier in computational chemistry is the prediction of reactivity and selectivity for new, un-tested reactions. By leveraging the fundamental understanding gained from the analyses described above, it is possible to computationally screen potential reactions of this compound.
For example, frontier molecular orbital (FMO) theory can be used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the LUMO is typically localized on the S-Cl antibonding orbital, indicating that nucleophilic attack will occur at the sulfur atom, leading to the cleavage of the S-Cl bond. The energy of the LUMO can be correlated with the molecule's electrophilicity.
Computational models can also predict selectivity in cases where multiple reaction pathways are possible. For instance, in reactions with ambident nucleophiles, calculations can predict whether the reaction will occur at one site or another by comparing the activation energies for the competing pathways. This predictive power allows for the rational design of new synthetic methods, saving significant time and resources in the laboratory. By simulating the outcomes of novel transformations, computational studies can guide experimental efforts toward the most promising avenues for harnessing the synthetic potential of this compound.
Strategic Applications of Octane 1 Sulfinyl Chloride in Modern Organic Synthesis
Asymmetric Synthesis of Chiral Octyl Sulfoxides
The synthesis of enantiomerically pure or enriched sulfoxides is a significant area of research, as these chiral compounds are valuable as auxiliaries, ligands, and catalysts in asymmetric synthesis. acs.orgrsc.orgresearchgate.net Octane-1-sulfinyl chloride serves as a key precursor in the preparation of chiral octyl sulfoxides. One of the most established methods involves the reaction of the sulfinyl chloride with a chiral alcohol to form diastereomeric sulfinate esters. wiley-vch.denih.gov These diastereomers can then be separated, often by crystallization, and subsequent reaction of the desired diastereomer with an organometallic reagent, such as a Grignard reagent, affords the chiral sulfoxide (B87167) with a high degree of enantiomeric excess. wiley-vch.de
The choice of chiral auxiliary is crucial for achieving high diastereoselectivity in the initial esterification step. Commonly used chiral alcohols include menthol (B31143) and diacetone-D-glucose (DAG). nih.gov The reaction of this compound with one of these chiral alcohols, in the presence of a base, leads to the formation of two diastereomeric octane-1-sulfinate esters. The ratio of these diastereomers is influenced by factors such as the nature of the chiral alcohol, the base employed, and the reaction conditions.
Table 1: Diastereoselective Synthesis of Chiral Octyl Sulfoxides This table is illustrative and based on general principles of asymmetric sulfoxide synthesis. Specific yields and diastereomeric excesses for this compound would require dedicated experimental investigation.
| Chiral Auxiliary | Grignard Reagent (R-MgX) | Diastereomeric Ratio of Sulfinate Esters | Enantiomeric Excess (ee) of Resulting Sulfoxide |
|---|---|---|---|
| (1R,2S,5R)-(-)-Menthol | Methylmagnesium bromide | Variable, separation often required | >95% (after separation) |
Precursor for Octane-1-sulfinate Esters
This compound is a direct and efficient precursor for the synthesis of octane-1-sulfinate esters. These esters are not only intermediates in the synthesis of chiral sulfoxides but are also valuable compounds in their own right, serving as synthetic intermediates for other sulfinyl derivatives. acs.org The general method for their preparation involves the reaction of this compound with an alcohol in the presence of a base, typically a tertiary amine like triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. acs.orgyoutube.com
The reaction is broadly applicable to a wide range of primary and secondary alcohols. acs.org The resulting octane-1-sulfinate esters are configurationally stable at the sulfur atom, which is a key property exploited in asymmetric synthesis. nih.gov
Reaction Scheme for the Synthesis of Octane-1-sulfinate Esters:
R-OH + C₈H₁₇S(O)Cl → R-OS(O)C₈H₁₇ + HCl
Table 2: Synthesis of Various Octane-1-sulfinate Esters This table is a representative illustration of the synthesis of sulfinate esters. Specific yields would be dependent on the alcohol and reaction conditions.
| Alcohol | Base | Product | Typical Yield |
|---|---|---|---|
| Methanol | Triethylamine | Methyl octane-1-sulfinate | Good to Excellent |
| Ethanol | Pyridine | Ethyl octane-1-sulfinate | Good to Excellent |
| Isopropanol | Triethylamine | Isopropyl octane-1-sulfinate | Good |
Formation of Octane-1-sulfinamides and their Derivatives
This compound readily reacts with primary and secondary amines to produce octane-1-sulfinamides. acs.orgresearchgate.net This reaction is analogous to the formation of sulfonamides from sulfonyl chlorides and is a fundamental transformation in organosulfur chemistry. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a base to scavenge the HCl generated. acs.org
The resulting N-substituted octane-1-sulfinamides are stable compounds and can be valuable synthetic intermediates. acs.org For instance, they can be used in the synthesis of other chiral sulfinyl compounds. acs.org A one-pot synthesis of sulfinamides has been developed where an organometallic reagent reacts with a sulfur dioxide surrogate to form a metal sulfinate, which is then treated with thionyl chloride to generate the sulfinyl chloride in situ. acs.org This intermediate is then trapped with an amine to afford the desired sulfinamide. acs.org
General Reaction for the Synthesis of Octane-1-sulfinamides:
R¹R²NH + C₈H₁₇S(O)Cl → R¹R²NS(O)C₈H₁₇ + HCl
Table 3: Synthesis of Octane-1-sulfinamides This table provides examples of sulfinamide synthesis. Yields are generally good and depend on the specific amine and reaction conditions.
| Amine | Base | Product |
|---|---|---|
| Ammonia | Triethylamine | Octane-1-sulfinamide |
| Diethylamine | Triethylamine | N,N-Diethyl-octane-1-sulfinamide |
| Aniline | Pyridine | N-Phenyl-octane-1-sulfinamide |
Utility in the Construction of Complex Organosulfur Architectures
While direct examples specifically citing this compound in the total synthesis of complex natural products are not prevalent in the searched literature, its role as a fundamental building block for organosulfur compounds implies its potential utility in constructing more elaborate molecular architectures. The functional groups derived from this compound, namely sulfoxides, sulfinate esters, and sulfinamides, are integral components of many biologically active molecules and complex structures. acs.orgnih.gov
The ability to introduce the octylsulfinyl group allows for the subsequent elaboration of the molecule. For instance, the sulfoxide group can direct further stereoselective reactions or can be transformed into other functional groups. acs.org The principles of sulfinyl chemistry suggest that this compound could be employed in the synthesis of sulfur-containing macrocycles or other complex heterocyclic systems, although specific examples are not detailed in the provided search results.
Role in Nucleophilic Sulfinylation Reactions
This compound is an electrophilic sulfinylating agent, meaning it readily reacts with nucleophiles. dtic.mil The sulfur atom in this compound is electron-deficient and is thus susceptible to attack by a variety of nucleophiles. This reactivity is central to its applications in forming sulfinate esters (with alcohol nucleophiles) and sulfinamides (with amine nucleophiles). acs.orgacs.org
Beyond these common examples, this compound can, in principle, react with other nucleophiles such as carbanions generated from organometallic reagents (e.g., Grignard reagents or organolithium compounds). jchemrev.commasterorganicchemistry.comleah4sci.com Such reactions, leading to the formation of sulfoxides, are a cornerstone of sulfoxide synthesis. jchemrev.com The reaction of a Grignard reagent with a sulfinyl chloride provides a direct route to unsymmetrical sulfoxides. jchemrev.com
Table 4: Nucleophilic Reactions of this compound
| Nucleophile | Product Type | General Reaction |
|---|---|---|
| Alcohol (R-OH) | Sulfinate Ester | R-OH + C₈H₁₇S(O)Cl → R-OS(O)C₈H₁₇ |
| Amine (R¹R²NH) | Sulfinamide | R¹R²NH + C₈H₁₇S(O)Cl → R¹R²NS(O)C₈H₁₇ |
Specialized Analytical Methodologies for Characterizing Octane 1 Sulfinyl Chloride
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the structure of long-chain alkyl sulfinyl chlorides. In the ¹H NMR spectrum of a compound like Octane-1-sulfinyl chloride, the protons on the carbon adjacent to the sulfinyl chloride group would exhibit a characteristic downfield shift due to the group's electron-withdrawing nature. For instance, in a related compound, butane-1-sulfonyl chloride, the multiplet for the protons on the carbon bonded to the sulfonyl chloride group appears at approximately 3.68 ppm. acdlabs.com The remaining methylene (B1212753) protons of the octyl chain would appear as a series of multiplets in the upfield region, typical for alkanes.
In the ¹³C NMR spectrum, the carbon atom directly bonded to the sulfinyl chloride functional group would be significantly deshielded, appearing at a downfield chemical shift. The sulfonyl chloride group itself produces distinct shifts in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the presence of the sulfinyl chloride functional group. Sulfinyl chlorides exhibit a characteristic strong absorption band in the region of 1140-1150 cm⁻¹. uoguelph.ca For the related sulfonyl chlorides, strong characteristic bands are observed in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com The C-H stretching vibrations of the octyl chain would be observed around 3000-2800 cm⁻¹. acdlabs.com Additionally, the sulfur-chlorine (S-Cl) stretching frequency in sulfonyl chlorides typically appears around 375 cm⁻¹. cdnsciencepub.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for determining the exact molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. For example, in the mass spectrum of butane-1-sulfonyl chloride, an ion peak at m/z 99 is characteristic of the sulfonyl chloride group and exhibits an A+2 peak at m/z 101 due to the presence of the ³⁷Cl isotope. acdlabs.com A similar pattern would be expected for this compound, along with fragmentation of the octyl chain.
Table 1: Representative Spectroscopic Data for Alkyl Sulfinyl/Sulfonyl Chlorides
| Technique | Functional Group | Expected Chemical Shift / Absorption Range |
|---|---|---|
| ¹H NMR | -CH₂-S(O)Cl | ~3.5 - 4.0 ppm |
| ¹³C NMR | -CH₂-S(O)Cl | Downfield shift |
| IR Spectroscopy | S=O stretch (sulfinyl chloride) | 1140 - 1150 cm⁻¹ uoguelph.ca |
| IR Spectroscopy | S-Cl stretch (sulfonyl chloride) | ~375 cm⁻¹ cdnsciencepub.com |
| Mass Spectrometry | [M+H]⁺ | Dependent on isotopic distribution |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. The choice of method depends on the volatility and polarity of the compound and any impurities.
Gas Chromatography (GC): For volatile and thermally stable sulfinyl chlorides, gas chromatography can be an effective method for purity assessment. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the target compound and any volatile byproducts. ionike.com A supplier of 1-Octanesulfonyl chloride specifies gas chromatography as a method for purity analysis. avantorsciences.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC with a suitable C8 or C18 column could be employed. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the sulfinyl chloride group may have some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). ambeed.com
Thin-Layer Chromatography (TLC) and Column Chromatography: TLC is a quick and convenient method for monitoring the progress of reactions that produce sulfinyl chlorides and for determining an appropriate solvent system for purification by column chromatography. uoguelph.casemanticscholar.org For the purification of sulfonyl chlorides, flash column chromatography using silica (B1680970) gel with a solvent system such as petroleum ether/ethyl acetate (B1210297) is often employed. semanticscholar.orgrsc.orgrsc.org This technique allows for the separation of the desired product from starting materials and byproducts on a preparative scale.
Table 2: Chromatographic Methods for the Analysis and Purification of Alkyl Sulfinyl/Sulfonyl Chlorides
| Chromatographic Method | Stationary Phase | Typical Mobile Phase/Eluent | Application |
|---|---|---|---|
| Gas Chromatography (GC) | Various (e.g., HP-5MS) | Inert carrier gas (e.g., Helium) | Purity assessment of volatile compounds ionike.comavantorsciences.com |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (C8 or C18) | Acetonitrile/Water or Methanol/Water gradient | Purity assessment and purification ambeed.com |
| Thin-Layer Chromatography (TLC) | Silica gel | Petroleum ether/Ethyl acetate | Reaction monitoring, solvent system screening uoguelph.casemanticscholar.org |
| Column Chromatography | Silica gel (e.g., 300-400 mesh) | Petroleum ether/Ethyl acetate | Preparative isolation and purification semanticscholar.orgrsc.org |
Quantitative Chemical Analysis in Reaction Monitoring
Quantitative analysis is crucial for determining the yield of this compound in a synthesis and for studying the kinetics of its reactions.
Titration Methods: The purity of sulfonyl chlorides can be determined by titration analysis. avantorsciences.com A common method involves the hydrolysis of the sulfinyl chloride to the corresponding sulfinic acid, followed by titration. For example, a sample can be treated with a mixture of glacial acetic acid and water, which converts the sulfinyl chloride to a sulfinic acid. cdnsciencepub.com The resulting acid can then be titrated with a standardized base to determine the purity of the original sample. Another approach involves reacting the sulfenyl halide with a known excess of a nucleophile, and then back-titrating the unreacted nucleophile.
Quantitative NMR (qNMR): qNMR can be a powerful tool for determining the concentration of this compound in a solution without the need for a calibration curve, provided a certified internal standard is used. By integrating the signal of a specific proton (or set of protons) in the analyte and comparing it to the integral of a known amount of an internal standard, the concentration of the analyte can be accurately calculated. This technique is particularly useful for monitoring the progress of a reaction directly in the NMR tube.
Chromatography-Based Quantification: Both GC and HPLC can be used for quantitative analysis by creating a calibration curve with standards of known concentration. For GC analysis, an internal standard is typically added to both the calibration standards and the unknown sample to correct for variations in injection volume. For HPLC, quantification is achieved by relating the peak area of the analyte to its concentration using a calibration curve. This is a common method for determining the yield and purity of products in organic synthesis. researchgate.net
Table 3: Quantitative Analysis Techniques for Sulfinyl/Sulfonyl Chlorides
| Analytical Method | Principle | Typical Application |
|---|---|---|
| Titration | Neutralization of the acidic hydrolysis product. | Purity assessment of the bulk material. avantorsciences.com |
| Quantitative NMR (qNMR) | Comparison of analyte signal integral to that of a known internal standard. | Reaction monitoring and determination of concentration in solution. |
| GC with Internal Standard | Separation followed by detection, with an internal standard for calibration. | Quantification of volatile products and impurities. |
| HPLC with Calibration Curve | Separation followed by detection, with external standards for calibration. | Quantification of non-volatile products and determination of reaction yield. researchgate.net |
Prospective Research Directions for Octane 1 Sulfinyl Chloride and Alkyl Sulfinyl Chlorides
Development of Catalytic and Stereoselective Synthetic Approaches
The synthesis of alkyl sulfonyl chlorides has traditionally relied on methods that can involve harsh reagents and conditions. organic-chemistry.org Modern research is increasingly focused on developing more efficient, environmentally friendly, and selective synthetic routes.
A significant advancement is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from alkyl halides and thiourea. organic-chemistry.orgthieme-connect.com This method is noted for its operational simplicity and the ability to recycle the succinimide (B58015) byproduct, contributing to a more sustainable process. organic-chemistry.orgthieme-connect.com Another green approach utilizes bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts, avoiding the need for chromatography and using readily available, safer reagents. organic-chemistry.org
The development of stereoselective methods is crucial for accessing chiral sulfonyl compounds. While significant progress has been made in the catalytic enantioselective oxidation of thioethers to sulfoxides, the direct stereoselective synthesis of sulfonyl chlorides is an emerging area. nih.gov Recent work has demonstrated the potential of photocatalysis in achieving enantioselective radical sulfonylation. For instance, a cooperative catalysis system using visible-light-induced electron donor-acceptor (EDA) complexes with a chiral nickel catalyst has been developed for the asymmetric synthesis of α-C chiral sulfones from sulfonyl chlorides and alkenes. rsc.orgrsc.org This approach opens avenues for producing a wide array of chiral sulfones with high enantioselectivity. rsc.orgrsc.org
Table 1: Comparison of Modern Synthetic Methods for Alkyl Sulfonyl Chlorides
| Method | Reagents | Key Advantages | Reference |
| NCS Chlorosulfonation | S-alkylisothiourea salts, N-chlorosuccinimide (NCS) | Environmentally friendly, recyclable byproduct, moderate to excellent yields. | organic-chemistry.orgthieme-connect.com |
| Bleach Oxidative Chlorosulfonation | S-alkyl isothiourea salts, Sodium hypochlorite (B82951) (bleach) | Clean, economic, high yields, avoids chromatography. | organic-chemistry.org |
| Photocatalytic Asymmetric Sulfonylation | Sulfonyl chlorides, Alkenes, Chiral Ni catalyst, Hantzsch esters | High enantioselectivity for α-C chiral sulfones. | rsc.orgrsc.org |
Exploration of Novel Organometallic and Radical Transformations
Alkyl sulfonyl chlorides are not only synthetic targets but also valuable precursors in a variety of chemical transformations, including those involving organometallic and radical intermediates.
Organometallic Transformations: The reaction of sulfonyl chlorides with organometallic reagents is a key method for forming C-S and C-C bonds. Grignard and organolithium reagents can be added to sulfur dioxide or its surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to generate metal sulfinates. These intermediates can then be treated with thionyl chloride to produce sulfinyl chlorides in situ, which react with amines to form sulfinamides. nih.govacs.org While this method primarily focuses on sulfinamides, it highlights the utility of organometallic reagents in activating sulfonyl compounds. nih.govacs.org Furthermore, the coupling of Grignard reagents with sulfuryl chloride is a known route to sulfonyl chlorides, although it can be prone to side reactions. rsc.org Copper-catalyzed coupling of organozinc reagents with arylsulfonyl chlorides has been shown to produce thioethers through a radical mechanism. researchgate.net
Radical Transformations: Sulfonyl chlorides are effective precursors for generating sulfonyl radicals, which can participate in a wide range of reactions. nih.govd-nb.info The addition of sulfonyl radicals to unsaturated bonds is a powerful tool for C-S bond formation. nih.govd-nb.info Visible-light photoredox catalysis has enabled the radical hydrosulfonylation of alkenes with sulfonyl chlorides, using tris(trimethylsilyl)silane (B43935) as a hydrogen atom donor. nih.govd-nb.info This method is notable for its broad functional group tolerance and scalability. nih.gov
Iron-catalyzed atom-transfer radical addition (ATRA) of sulfonyl chlorides to terminal alkynes provides a regio- and stereoselective route to (E)-β-chlorovinylsulfones. researchgate.net Sulfonyl chlorides also serve as initiators in metal-catalyzed living radical polymerization, where the resulting sulfonyl radicals add to olefins. acs.org This "universality" allows for the synthesis of polymers with well-defined structures and functional end groups. acs.org
Integration into Flow Chemistry and Sustainable Synthesis Paradigms
The integration of alkyl sulfonyl chloride synthesis and reactions into flow chemistry systems offers significant advantages in terms of safety, efficiency, and scalability.
Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters such as temperature and mixing, which is particularly important for highly exothermic reactions like the synthesis of sulfonyl chlorides. rsc.org A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent. rsc.org This method achieves a high space-time yield in a small reactor volume, enhancing process safety by mitigating the risk of thermal runaway. rsc.org Another flow procedure enables the preparation of arylsulfonyl chlorides from anilines via the in situ generation of diazonium salts, offering a safer and less labor-intensive alternative to batch processes. researchgate.net The continuous preparation of alkyl sulfonyl chlorides from alkyl mercaptans or disulfides with chlorine in an aqueous hydrochloric acid medium has also been demonstrated in a turbulent flow reactor. google.com
Sustainable Synthesis: The development of sustainable synthetic methods for and from alkyl sulfonyl chlorides is a key research focus. As mentioned previously, methods using NCS with byproduct recycling and bleach as a green oxidant represent significant steps toward sustainability. organic-chemistry.orgthieme-connect.comorganic-chemistry.org One-pot reactions that minimize waste and purification steps are also highly desirable. For example, sulfonyl hydrazones can be synthesized in a one-pot reaction from sulfonyl chlorides, hydrazine (B178648) hydrate, and aldehydes under mild and environmentally safe conditions. acs.org The use of photocatalysis, particularly with heterogeneous photocatalysts like potassium poly(heptazine imide), offers a green alternative for the synthesis of sulfonyl chlorides from various thio-precursors using visible light. nih.govwiley.com
Computational Design of Enhanced Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity and selectivity of chemical reactions involving sulfonyl chlorides.
Computational studies have been employed to investigate the mechanisms of sulfonyl chloride formation and their subsequent reactions. For instance, DFT calculations have been used to study the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis, providing insights into the transmetalation and insertion of SO₂ into the Bi-C bond. researchgate.net Such studies are crucial for the rational design of improved catalysts and reaction conditions. researchgate.net
In the context of materials science, DFT calculations help in understanding the properties of molecules derived from sulfonyl chlorides. For example, the geometric and electronic properties of sulfonyl aza-BODIPY derivatives, which can be used as fluorescent probes, have been optimized using DFT, correlating well with experimental data. rsc.org
Furthermore, computational methods are used to investigate the bioorthogonal reactivity of compounds, which can be synthesized from sulfonyl chloride precursors. acs.org These studies help in designing molecules with enhanced reactivity and stability for applications in chemical biology. acs.org The investigation of transition states in reactions, such as the hydrogenation of aromatic sulfonyl chlorides to aromatic thiols, provides a molecular-level understanding of the reaction pathways and catalyst function. core.ac.uk
Application in Materials Science and Advanced Functional Molecules
The unique properties of the sulfonyl group make alkyl sulfonyl chlorides valuable building blocks for a wide range of materials and functional molecules.
Materials Science: Octane-1-sulfonyl chloride and other alkyl sulfonyl chlorides serve as precursors for surfactants and functionalized polymers. They are used as initiators in living radical polymerization to create well-defined polymers, including complex architectures like star polymers. cmu.edu The resulting polymers can have tailored properties for various applications. Sulfonated polymers, which can be crosslinked with agents derived from sulfonyl chlorides, are important for applications such as proton-conductive membranes in fuel cells. vulcanchem.com The sulfonyl group facilitates ionic transport, while the alkyl chain can enhance mechanical stability. vulcanchem.com Furthermore, sulfonyl chlorides are used for the postsynthetic modification of metal-organic frameworks (MOFs), introducing sulfonamide functionalities that can impart catalytic or other properties to the material. rsc.org
Advanced Functional Molecules: Octane-1-sulfonyl chloride is specifically noted for its use in the preparation of 1-alkyl-3-methylimidazolium alkylsulfonates, which are a class of ionic liquids. chemicalbook.com Ionic liquids have a wide range of applications, including as solvents in catalysis and electrochemistry.
In medicinal chemistry, the sulfonyl group is a key component of many therapeutic agents. Sulfonamide-containing molecules are known for their antibacterial, anti-inflammatory, and anti-cancer activities. nih.gov Alkyl sulfonyl chlorides are essential reagents for introducing this critical pharmacophore. For example, derivatives of octane-1-sulfonyl chloride are used in the synthesis of sulfonamide antibiotics and tyrosine kinase inhibitors for cancer therapy. vulcanchem.com The development of novel fluorescent probes, such as those based on aza-BODIPY, often involves the reaction of a core structure with various sulfonyl chlorides to tune their sensing properties. rsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Octane-1-sulfinyl chloride, and how can researchers validate reaction reproducibility?
- Methodology : Common routes include the oxidation of 1-octanethiol using chlorine gas or sulfuryl chloride under controlled conditions. Reproducibility requires strict control of stoichiometry, temperature (-10°C to 25°C), and inert atmospheres (e.g., nitrogen). Validate purity via and NMR spectroscopy, comparing peak assignments to literature data. Ensure detailed procedural documentation (e.g., reaction time, solvent choice) for replication .
- Data Validation : Include HRMS (High-Resolution Mass Spectrometry) or elemental analysis to confirm molecular composition. Cross-reference spectral data with analogous sulfinyl chlorides (e.g., p-toluenesulfinyl chloride) to resolve ambiguities .
Q. How should researchers handle safety and stability concerns during storage and handling of this compound?
- Safety Protocols : Store in airtight, light-resistant containers at 2–8°C to minimize hydrolysis. Use fume hoods and personal protective equipment (PPE) due to its corrosive and moisture-sensitive nature. Monitor for decomposition products (e.g., HCl gas) using FTIR spectroscopy .
- Stability Testing : Conduct accelerated degradation studies under varying humidity and temperature conditions. Quantify degradation via titration or GC-MS to establish shelf-life guidelines .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?
- Contradiction Analysis : Compare solvent polarity effects (e.g., dichloromethane vs. THF) on reaction rates using kinetic studies ( measurements). Employ DFT (Density Functional Theory) calculations to model transition states and identify steric/electronic influences .
- Methodological Refinement : Use isotopically labeled substrates (e.g., -labeled water) to trace reaction pathways. Validate mechanistic hypotheses via NMR to monitor chloride release dynamics .
Q. How can researchers design experiments to investigate the compound’s chiral stability and potential racemization under catalytic conditions?
- Experimental Design : Synthesize enantiomerically pure this compound using chiral auxiliaries (e.g., menthol derivatives). Monitor racemization via polarimetry or chiral HPLC at varying temperatures and catalyst loadings.
- Data Interpretation : Correlate racemization rates with solvent dielectric constants and Lewis acid additives (e.g., ZnCl). Report enantiomeric excess () with error margins to ensure statistical rigor .
Q. What computational approaches are suitable for predicting the compound’s behavior in novel reaction environments (e.g., ionic liquids)?
- Modeling Techniques : Use molecular dynamics (MD) simulations to assess solvation effects in ionic liquids. Validate predictions experimentally via NMR (if fluorinated ionic liquids are used) and compare with thermogravimetric analysis (TGA) data .
- Benchmarking : Cross-validate computational results with experimental kinetic data to refine force-field parameters. Publish raw simulation trajectories and input files for peer validation .
Data Reporting and Reproducibility Guidelines
- Compound Characterization : Tabulate spectroscopic data (NMR, IR, HRMS) with solvent and instrument specifications. Include baseline-corrected NMR spectra showing full chemical shift ranges .
- Literature Consistency : Cross-reference synthetic protocols with prior studies on sulfinyl chlorides (e.g., benzenesulfinyl chloride) to identify deviations. Address discrepancies by replicating key experiments under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
